4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Overview
Description
4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Reaction Conditions:
Reagents: 4-bromobenzoyl chloride, 2-amino-2-methylpropanenitrile, sodium hydride
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding oxazoline derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate)
Oxidation: m-Chloroperbenzoic acid, dichloromethane
Reduction: Lithium aluminum hydride, ether
Major Products
Substitution: 4-(Substituted phenyl)-2-methyl-1,3-oxazole derivatives
Oxidation: this compound N-oxide
Reduction: 4-(4-Bromophenyl)-2-methyl-1,3-oxazoline
Scientific Research Applications
4-(4-Bromophenyl)-2-methyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity through halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-methyl-1,3-oxazole
- 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole
- 4-(4-Iodophenyl)-2-methyl-1,3-oxazole
Uniqueness
4-(4-Bromophenyl)-2-methyl-1,3-oxazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its fluorine, chlorine, and iodine analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNURROGBCFQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512084 | |
Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22091-49-2 | |
Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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